molecular formula C32H59NO5 B12673543 Einecs 274-253-2 CAS No. 70008-57-0

Einecs 274-253-2

Cat. No.: B12673543
CAS No.: 70008-57-0
M. Wt: 537.8 g/mol
InChI Key: KIHDCQQFWYWCDR-VARYBCSTSA-M
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Description

Einecs 274-253-2, also known as benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts involves the sulfonation of long-chain alkylbenzenes. The reaction typically occurs in the presence of sulfur trioxide or oleum, followed by neutralization with calcium hydroxide to form the calcium salt. The reaction conditions include maintaining a controlled temperature and ensuring the complete neutralization of the sulfonic acid groups.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the alkylbenzene is continuously fed and sulfonated. The resulting sulfonic acid is then neutralized with calcium hydroxide in a separate reactor. The final product is filtered, dried, and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Nitrated or halogenated alkylbenzenes.

Scientific Research Applications

Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts have various scientific research applications:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: Another surfactant with similar properties but different cation.

    Ammonium lauryl sulfate: A surfactant with a shorter alkyl chain and different anionic group.

    Calcium dodecylbenzenesulfonate: Similar structure but with a shorter alkyl chain.

Uniqueness

Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts are unique due to their longer alkyl chain, which provides enhanced surfactant properties and better performance in industrial applications compared to shorter-chain analogs.

Properties

CAS No.

70008-57-0

Molecular Formula

C32H59NO5

Molecular Weight

537.8 g/mol

IUPAC Name

tetraethylazanium;(4R)-4-[(5R,10S,13R,17R)-2,3,3-trihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O5.C8H20N/c1-14(4-9-21(26)27)17-7-8-18-16-6-5-15-12-24(28,29)20(25)13-23(15,3)19(16)10-11-22(17,18)2;1-5-9(6-2,7-3)8-4/h14-20,25,28-29H,4-13H2,1-3H3,(H,26,27);5-8H2,1-4H3/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20?,22-,23+;/m1./s1

InChI Key

KIHDCQQFWYWCDR-VARYBCSTSA-M

Isomeric SMILES

CC[N+](CC)(CC)CC.C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC(C(C4)(O)O)O)C)C

Canonical SMILES

CC[N+](CC)(CC)CC.CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)O)C)C

Origin of Product

United States

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